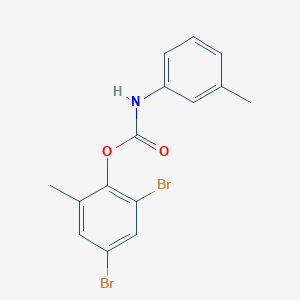![molecular formula C10H6Cl2N2O2S B6086849 3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide CAS No. 6352-09-6](/img/structure/B6086849.png)
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, and a thiazolidinone moiety attached via a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the thiazolidinone ring: The thiazolidinone moiety is synthesized by reacting thiourea with chloroacetic acid under basic conditions.
Coupling reaction: The final step involves the condensation of 3,4-dichlorobenzoyl chloride with the thiazolidinone derivative in the presence of a base such as triethylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or dimethyl sulfoxide.
Major Products
Nucleophilic substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Reduction: Hydroxylated thiazolidinone derivatives.
Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3,4-dichloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)9(16)14-10-13-8(15)4-17-10/h1-3H,4H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIPDJXMVIUZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)C2=CC(=C(C=C2)Cl)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979741 |
Source


|
| Record name | 3,4-Dichloro-N-(4-hydroxy-1,3-thiazol-2(5H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6352-09-6 |
Source


|
| Record name | 3,4-Dichloro-N-(4-hydroxy-1,3-thiazol-2(5H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)

![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[(2-methylprop-2-enylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6086785.png)
![[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)
![1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6086841.png)
![5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol](/img/structure/B6086857.png)
![3-NITRO-N-[2-PIPERIDINO-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B6086864.png)


![2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide](/img/structure/B6086882.png)
